Rac,cis-Milnacipran Hydrochloride is a pharmaceutical compound primarily used as an antidepressant. It is classified as a serotonin-norepinephrine reuptake inhibitor, which means it functions by increasing the levels of serotonin and norepinephrine in the brain, thereby enhancing mood and alleviating symptoms of depression. This compound is recognized under the CAS number 165259-91-6 and has a molecular formula of CHNO·HCl, with a molecular weight of approximately 296.836 g/mol .
Milnacipran was originally developed by Pierre Fabre in France and is marketed under the brand name Ixel. It has been approved for use in several countries as an effective treatment for major depressive disorder and fibromyalgia .
The synthesis of rac,cis-Milnacipran Hydrochloride typically involves multiple steps, with various methods reported in the literature. A notable method includes:
This method is noted for its efficiency and high yield, making it suitable for industrial production.
The molecular structure of rac,cis-Milnacipran Hydrochloride features two chiral centers, contributing to its stereochemistry. The compound can be represented by the following structural details:
The structure includes a cyclopropane ring attached to a phenyl group and an amine functional group, which are crucial for its pharmacological activity .
Rac,cis-Milnacipran Hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
Each reaction is characterized by mild conditions and high yields, making them favorable for large-scale synthesis .
The mechanism of action of rac,cis-Milnacipran Hydrochloride primarily involves the inhibition of serotonin and norepinephrine reuptake at neuronal synapses. This dual action leads to increased concentrations of these neurotransmitters in the synaptic cleft:
Unlike traditional tricyclic antidepressants, rac,cis-Milnacipran has minimal affinity for adrenergic, muscarinic, and histamine receptors, resulting in fewer side effects .
Key physical and chemical properties of rac,cis-Milnacipran Hydrochloride include:
Property | Value |
---|---|
Molecular Formula | CHNO·HCl |
Molecular Weight | 296.836 g/mol |
Boiling Point | Predicted 393 °C |
Density | 1.077 g/cm³ |
Solubility | 19 mg/mL in water |
pKa | 10.36 |
Appearance | White solid |
Storage Temperature | 2-8 °C |
These properties indicate that rac,cis-Milnacipran Hydrochloride is a stable compound with good solubility in water, making it suitable for pharmaceutical formulations .
Rac,cis-Milnacipran Hydrochloride is primarily used in clinical settings for:
Research continues to explore additional therapeutic applications based on its mechanism of action and pharmacological profile .
The synthetic chemistry of milnacipran hydrochloride has undergone significant evolution since its initial development. Early industrial routes focused on racemic synthesis via classical cyclopropanation strategies. The foundational approach by Bonnaud et al. (1987) utilized a carbene addition to styrene derivatives, yielding the racemic cyclopropane core with moderate efficiency but requiring extensive purification due to diastereomeric impurities [1] . Subsequent refinements by Rajan et al. (2012) optimized the reaction sequence using N,N-diethylacrylamide and ethyl diazoacetate, achieving improved cis/trans selectivity through controlled temperature and catalyst modulation (Lewis acids like ZnCl₂) [1] [8].
A critical advancement came with Xu et al. (2014), who developed a phthalimide-protected intermediate that facilitated higher regiocontrol during cyclopropane ring formation. This method reduced byproduct formation and enabled a more efficient deprotection sequence to yield the free amine [1] [6]. By 2016, Arava et al. introduced an atom-economical route leveraging lactonization as a key step, minimizing solvent waste and improving overall yield to >75% for the racemic cis-isomer [1] [9]. The table below summarizes key milestones:
Table 1: Evolution of Key Synthetic Routes for rac,cis-Milnacipran Hydrochloride
Year | Contributors | Core Strategy | Key Improvements | Yield (rac,cis) |
---|---|---|---|---|
1987 | Bonnaud et al. | Carbene addition to styrene | Initial racemic route | 45–50% |
2012 | Rajan et al. | ZnCl₂-catalyzed cyclopropanation | Enhanced cis-selectivity (8:1) | 68% |
2014 | Xu et al. | Phthalimide-protected intermediate | Reduced diastereomers; simplified purification | 72% |
2016 | Arava et al. | Lactonization with atom economy | Solvent reduction; waste minimization | 75–80% |
The use of chiral epoxides as synthons enables precise stereocontrol in milnacipran synthesis. Pierre Fabre Médicament pioneered a kilogram-scale route employing (R)-epichlorohydrin (>98% ee) and phenyl acetonitrile under basic conditions (NaNH₂/benzene) to form enantiopure lactone intermediate 3 (67% yield, 96% ee) [2] [9]. This protocol established both stereocenters simultaneously, with the epoxide’s chirality dictating the trans-lactone’s configuration, later reduced to the cis-cyclopropane. Critically, solvent selection impacted enantiopurity: toluene reduced ee to <90%, while THF lowered yields due to epoxide ring-opening side reactions [2]. The lactone was then ring-opened with diethylamine, followed by Appel bromination and azide substitution to yield enantiopure levomilnacipran precursors (>50% overall yield) [2] [7].
Dirhodium catalysts offer an alternative to epoxide-based routes. Hu et al. employed chiral dirhodium tetracarboxylate complexes (e.g., Rh₂(S-PTTL)₄) to catalyze the intramolecular cyclopropanation of allyl phenyldiazoacetate (10) [2] [7]. This method delivered lactone ent-3 with 68% ee initially, which was optimized to >95% ee using azetidine-bearing ligands like Rh₂(S-NAZ)₄ [2] [9]. The reaction proceeds via stereoselective carbene transfer to the olefin, forming the cyclopropane ring with cis-stereochemistry. Milligram-scale studies demonstrated that enantiopurity could be upgraded to >99.9% ee via single recrystallization, though catalyst cost and diazo compound handling limited initial scalability [2].
Bioengineered cytochrome P450 enzymes have emerged as sustainable tools for enantioselective cyclopropanation. Arnold et al. engineered Bacillus megaterium P450BM3 variants, replacing the native cysteine-ligated heme with serine (P411BM3-CIS) or histidine (BM3-Hstar) to enhance carbene transfer efficiency under aerobic conditions [2] [9]. The BM3-Hstar variant catalyzed the intermolecular cyclopropanation of electron-rich acrylamide 13 with ethyl diazoester 12, yielding intermediate 14 (key levomilnacipran precursor) in 89% yield and 92% ee [2]. This system operated efficiently in vivo, leveraging cellular reductants to sustain catalysis without exogenous cofactors. Key advantages include:
Table 2: Engineered P450 Variants for Milnacipran Intermediate Synthesis
Enzyme Variant | Mutation | Reaction Scope | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|---|
P411BM3-CIS | Cys → Ser | Diazoester + styrene derivatives | 75 | 85 | Moderate ee with acrylamides |
BM3-Hstar | Cys → His + loop mod | Diazoester + acrylamide 13 | 89 | 92 | Requires whole-cell system |
Continuous flow chemistry addresses scalability challenges in milnacipran synthesis. Pierre Fabre Médicament demonstrated a proof-of-concept flow system combining diazoester formation and cyclopropanation in a single reactor [2]. The protocol used an achiral dirhodium catalyst (e.g., Rh₂(OAc)₄) in a toluene-water segmented flow, achieving 85% conversion to lactone rac-3 with residence times under 10 minutes. This approach minimized hazards associated with diazo compound accumulation and improved heat transfer during the exothermic cyclopropanation [2] [8].
Further innovations by Jambukar et al. (WO2011158249A1) integrated phthalimide deprotection and salt formation into a continuous process. Key features included:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0